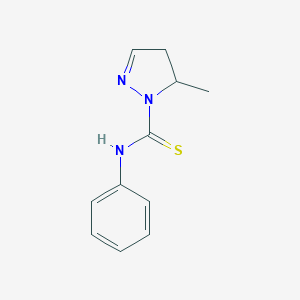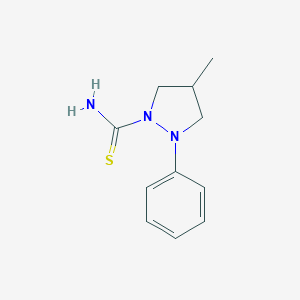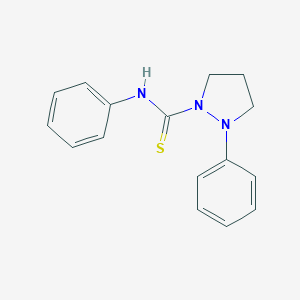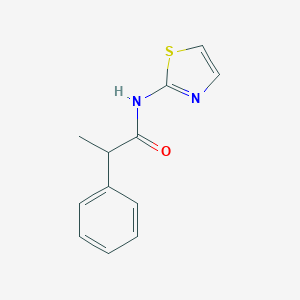![molecular formula C19H20N4 B258283 N-(4-methylphenyl)-N-[2-methyl-6-(4-toluidino)-4-pyrimidinyl]amine](/img/structure/B258283.png)
N-(4-methylphenyl)-N-[2-methyl-6-(4-toluidino)-4-pyrimidinyl]amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-methylphenyl)-N-[2-methyl-6-(4-toluidino)-4-pyrimidinyl]amine, also known as MMTP, is a chemical compound that has been extensively studied in the scientific community due to its potential application in various fields, including medicinal chemistry and drug discovery. MMTP is a member of the pyrimidine-based compounds, which are known to exhibit a broad range of biological activities.
Mecanismo De Acción
The mechanism of action of N-(4-methylphenyl)-N-[2-methyl-6-(4-toluidino)-4-pyrimidinyl]amine is not fully understood, but it is believed to involve the inhibition of various enzymes, including tyrosine kinase, protein kinase, and cyclin-dependent kinase. N-(4-methylphenyl)-N-[2-methyl-6-(4-toluidino)-4-pyrimidinyl]amine has been shown to bind to the ATP-binding site of these enzymes, thereby inhibiting their activity. N-(4-methylphenyl)-N-[2-methyl-6-(4-toluidino)-4-pyrimidinyl]amine has also been shown to induce apoptosis in cancer cells, which may contribute to its anticancer activity.
Biochemical and Physiological Effects:
N-(4-methylphenyl)-N-[2-methyl-6-(4-toluidino)-4-pyrimidinyl]amine has been shown to exhibit a broad range of biochemical and physiological effects. In vitro studies have shown that N-(4-methylphenyl)-N-[2-methyl-6-(4-toluidino)-4-pyrimidinyl]amine can inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. N-(4-methylphenyl)-N-[2-methyl-6-(4-toluidino)-4-pyrimidinyl]amine has also been shown to exhibit antiviral activity against HIV-1 and hepatitis C virus. In addition, N-(4-methylphenyl)-N-[2-methyl-6-(4-toluidino)-4-pyrimidinyl]amine has been shown to exhibit anti-inflammatory and analgesic activity, making it a promising lead compound for the development of new drugs.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using N-(4-methylphenyl)-N-[2-methyl-6-(4-toluidino)-4-pyrimidinyl]amine in lab experiments is its potent inhibitory activity against a wide range of enzymes. This makes it a valuable tool for studying the role of these enzymes in various biological processes. However, one of the limitations of using N-(4-methylphenyl)-N-[2-methyl-6-(4-toluidino)-4-pyrimidinyl]amine in lab experiments is its potential toxicity. N-(4-methylphenyl)-N-[2-methyl-6-(4-toluidino)-4-pyrimidinyl]amine has been shown to exhibit cytotoxicity in some cell lines, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for further research on N-(4-methylphenyl)-N-[2-methyl-6-(4-toluidino)-4-pyrimidinyl]amine. One area of research could focus on the development of new derivatives of N-(4-methylphenyl)-N-[2-methyl-6-(4-toluidino)-4-pyrimidinyl]amine with improved potency and selectivity. Another area of research could focus on the elucidation of the mechanism of action of N-(4-methylphenyl)-N-[2-methyl-6-(4-toluidino)-4-pyrimidinyl]amine, which may lead to the discovery of new targets for drug development. Finally, future research could focus on the in vivo evaluation of N-(4-methylphenyl)-N-[2-methyl-6-(4-toluidino)-4-pyrimidinyl]amine and its derivatives, which may provide valuable information on their potential use as therapeutic agents.
Métodos De Síntesis
N-(4-methylphenyl)-N-[2-methyl-6-(4-toluidino)-4-pyrimidinyl]amine can be synthesized through a multi-step process, which involves the reaction of 4-methylacetophenone with 4-toluidine to form the intermediate 4-methyl-N-(4-methylphenyl)aniline. This intermediate is then reacted with 2-methyl-6-chloro-4-pyrimidinamine to form N-(4-methylphenyl)-N-[2-methyl-6-(4-toluidino)-4-pyrimidinyl]amine. The synthesis method of N-(4-methylphenyl)-N-[2-methyl-6-(4-toluidino)-4-pyrimidinyl]amine has been well-established in the literature and can be easily replicated in the laboratory.
Aplicaciones Científicas De Investigación
N-(4-methylphenyl)-N-[2-methyl-6-(4-toluidino)-4-pyrimidinyl]amine has been extensively studied in the scientific community due to its potential application in various fields, including medicinal chemistry and drug discovery. N-(4-methylphenyl)-N-[2-methyl-6-(4-toluidino)-4-pyrimidinyl]amine has been shown to exhibit potent inhibitory activity against a wide range of enzymes, including tyrosine kinase, protein kinase, and cyclin-dependent kinase. N-(4-methylphenyl)-N-[2-methyl-6-(4-toluidino)-4-pyrimidinyl]amine has also been shown to have potential anticancer and antiviral activity, making it a promising lead compound for drug discovery.
Propiedades
Nombre del producto |
N-(4-methylphenyl)-N-[2-methyl-6-(4-toluidino)-4-pyrimidinyl]amine |
|---|---|
Fórmula molecular |
C19H20N4 |
Peso molecular |
304.4 g/mol |
Nombre IUPAC |
2-methyl-4-N,6-N-bis(4-methylphenyl)pyrimidine-4,6-diamine |
InChI |
InChI=1S/C19H20N4/c1-13-4-8-16(9-5-13)22-18-12-19(21-15(3)20-18)23-17-10-6-14(2)7-11-17/h4-12H,1-3H3,(H2,20,21,22,23) |
Clave InChI |
CBYKPBJEGPVJMF-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)NC2=CC(=NC(=N2)C)NC3=CC=C(C=C3)C |
SMILES canónico |
CC1=CC=C(C=C1)NC2=CC(=NC(=N2)C)NC3=CC=C(C=C3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-Cyclohexyl-5,6-dimethyl-2-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanylthieno[2,3-d]pyrimidin-4-one](/img/structure/B258203.png)



![3-[5-(2-Furyl)-1,2,4-oxadiazol-3-yl]-2-methoxy-6-methylpyridine](/img/structure/B258226.png)






![Methyl 4-methyl-2-[(2-methyl-3-furoyl)amino]-5-(4-toluidinocarbonyl)thiophene-3-carboxylate](/img/structure/B258268.png)
![4-{[3-(Isopropoxycarbonyl)-4,5-dimethyl-2-thienyl]amino}-4-oxobutanoic acid](/img/structure/B258269.png)
